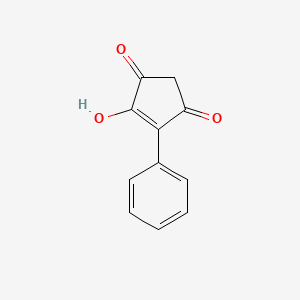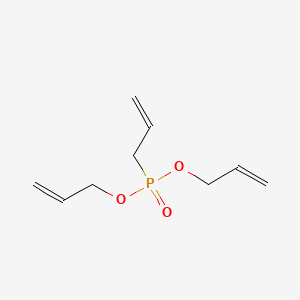![molecular formula C12H14N2O3 B13820568 [(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)
[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate is a complex organic compound characterized by its unique pyrrolidine and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a pyrrolidine precursor, followed by acetylation to introduce the acetate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which [(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate exerts its effects involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5S)-fluvastatin: A compound with a similar pyrrolidine structure but different functional groups.
(3S,5R)-carbapenam-3-carboxylic acid: Shares the pyrrolidine ring but has distinct biological activity.
Uniqueness
[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)17-11-6-10(14(2)12(11)16)9-4-3-5-13-7-9/h3-5,7,10-11H,6H2,1-2H3/t10-,11+/m1/s1 |
InChI-Schlüssel |
ZCLBVMFGRVMSHK-MNOVXSKESA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@@H](N(C1=O)C)C2=CN=CC=C2 |
Kanonische SMILES |
CC(=O)OC1CC(N(C1=O)C)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B13820493.png)
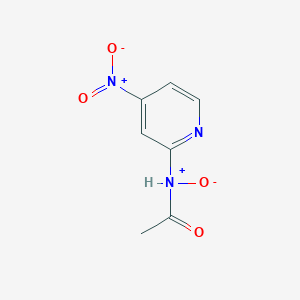
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)
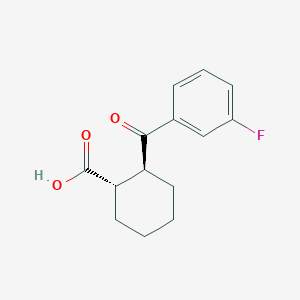
![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)

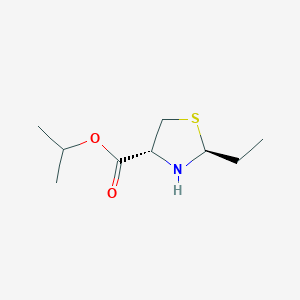


![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
